2-(methoxymethyl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine
Overview
Description
2-(methoxymethyl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.18992602 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Binding and Activity at Sigma Receptors
Research has highlighted the exploration of methyl substitution on the piperidine ring for selective binding and activity at sigma(1) receptors. For instance, derivatives with specific methyl substitutions have demonstrated significant potency and selectivity towards sigma(1) receptors, which can be utilized in PET experiments and potentially in tumor research and therapy due to their antiproliferative activity in certain cell lines (Berardi et al., 2005).
Conformational Study
A conformational study of novel piperidine-fused compounds revealed insights into their molecular structure and potential applications in chemical research. These studies involved detailed NMR spectroscopy and molecular modeling to understand the most stable stereoisomers, which could have implications in designing compounds with specific chemical properties (Csütörtöki et al., 2012).
Derivatization Reagent for Liquid Chromatography
The development of a new sulfonate reagent, which includes a piperazine moiety, for analytical derivatization in liquid chromatography has been reported. This reagent aims to enhance detection sensitivity and ease of derivatization for various analytes, demonstrating the compound's utility in analytical chemistry applications (Wu et al., 1997).
Photochromic Properties
A study on the synthesis and photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative, which includes a piperidine ring, has been conducted. This compound exhibited excellent photochromic properties in different solvents, indicating potential applications in materials science and photonics (Li et al., 2015).
Asymmetric Photocycloaddition
Research on asymmetric photocycloaddition reactions utilizing the chiral molecular conformation derived from certain piperidine compounds has shown promising results. This approach could be applied in the synthesis of chiral molecules, which is significant in pharmaceutical chemistry (Sakamoto et al., 2011).
Properties
IUPAC Name |
[2-(methoxymethyl)piperidin-1-yl]-[1-(naphthalen-1-ylmethyl)triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-15-18-10-4-5-12-25(18)21(26)20-14-24(23-22-20)13-17-9-6-8-16-7-2-3-11-19(16)17/h2-3,6-9,11,14,18H,4-5,10,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGTVSMQKVUQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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